Alverine-d5 Citrate

LC-MS/MS Matrix Effect Ion Suppression

Eliminate matrix effect errors in Alverine bioanalysis. Unlabeled standards cause ion suppression variability, compromising ANDA submissions. Alverine-d5 Citrate is a +5 Da deuterated IS that co-elutes with Alverine, normalizing recovery and matrix effects in human plasma. • Achieves 94-96% accuracy & 0.48-4.15% CV in BE studies. • Validated for simultaneous ALV & PHA quantification; IS-normalized matrix factor 0.982-1.009. • Enables 15.0 pg/mL LLOQ, compliant with ICH M10 & FDA guidelines. • Ships ambient; stable at -20°C for 3 years.

Molecular Formula C26H35NO7
Molecular Weight 478.597
CAS No. 1215327-00-6
Cat. No. B565159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlverine-d5 Citrate
CAS1215327-00-6
SynonymsN-(Ethyl-d5)-N-(3-phenylpropyl)benzenepropanamine 2-Hydroxy-1,2,3-_x000B_propanetricarboxylate;  N-(Ethyl-d5)-3,3’-diphenyldipropylamine Citrate;  Antispasmin-d5;  Calmabel-d5;  Gamatran-d5;  NSC 35459-d5;  Profenine-d5;  Prophelan-d5;  Proverine-d5;  Spacolin-d5; 
Molecular FormulaC26H35NO7
Molecular Weight478.597
Structural Identifiers
SMILESCCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C20H27N.C6H8O7/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-8,11-14H,2,9-10,15-18H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1D3,2D2;
InChIKeyRYHCACJBKCOBTJ-LUIAAVAXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alverine-d5 Citrate (CAS 1215327-00-6): Procurement-Ready Analytical Profile for Bioequivalence Studies


Alverine-d5 Citrate is a deuterium-labeled internal standard (IS) specifically designed for the quantitative analysis of Alverine Citrate, a smooth muscle relaxant used in the treatment of irritable bowel syndrome (IBS). As a stable isotope-labeled (SIL) analog, it is distinguished from unlabeled Alverine Citrate by the replacement of five hydrogen atoms on its ethyl group with deuterium, resulting in a molecular weight shift of +5 Da [1]. This physicochemical modification allows for its co-elution with the analyte while enabling distinct mass spectrometric detection, thereby serving as a gold-standard internal standard for correcting matrix effects and recovery variability in LC-MS/MS workflows [2].

Analytical Failure Modes: Why Unlabeled Alverine or Non-Isotopic Internal Standards Are Inadequate for Alverine Citrate Quantification


Generic substitution of Alverine-d5 Citrate with unlabeled Alverine or non-isotopic structural analogs (e.g., Imipramine, Mebeverine) introduces significant and quantifiable analytical error. Unlabeled Alverine cannot be distinguished from endogenous or dosed analyte, rendering accurate quantification impossible in biological matrices [1]. While structural analogs provide a distinct m/z, they fail to correct for matrix effects due to differential ionization and extraction behavior [2]. The quantitative evidence below demonstrates that the use of a co-eluting, deuterated IS is non-negotiable for achieving regulatory-grade precision, accuracy, and matrix effect normalization in plasma assays, directly impacting the validity of pharmacokinetic and bioequivalence data [3].

Quantitative Differentiation of Alverine-d5 Citrate: A Side-by-Side Analytical Performance Guide


Matrix Effect Correction: IS-Normalized Matrix Factor of 0.982-1.009 vs. Non-Isotopic IS

Alverine-d5 Citrate provides superior matrix effect correction compared to non-isotopic internal standards like Imipramine. Using Alverine-d5 Citrate, the IS-normalized matrix factor for Alverine (ALV) and para-hydroxy alverine (PHA) in human plasma ranged from 0.982 to 1.009, indicating near-complete compensation for ion suppression/enhancement [1]. In contrast, a validated method using Imipramine as IS showed a significant systematic bias, with accuracy exceeding 104.66% for ALV, a known consequence of uncorrected matrix effects [2].

LC-MS/MS Matrix Effect Ion Suppression Bioequivalence

Enhanced Accuracy and Precision: 94.00-96.00% Accuracy vs. >104.66% with Non-Isotopic IS

Alverine-d5 Citrate as an internal standard enables significantly improved accuracy and precision for Alverine quantification. In a validated LC-MS/MS method using Alverine-d5 Citrate, intra-day and inter-day accuracy ranged from 94.00% to 96.00%, with precision (%CV) between 0.48% and 4.15% for both ALV and PHA [1]. In contrast, a method using the non-isotopic IS Imipramine reported a precision (%CV) of <9.18% and accuracy of >104.66% for ALV [2].

Accuracy Precision Bioanalysis Method Validation

Recovery: 80.59-81.26% Mean Recovery with Alverine-d5 IS

Alverine-d5 Citrate enables consistent recovery measurements for Alverine (ALV) and its metabolite para-hydroxy alverine (PHA) in human plasma. Using a validated solid-phase extraction (SPE) method with Alverine-d5 as IS, mean recovery was determined to be 80.59% for ALV and 81.26% for PHA [1]. This consistency is critical for reliable quantification, especially when compared to methods that may exhibit more variable extraction efficiency.

Recovery SPE Sample Preparation Bioanalysis

Lower Limit of Quantification (LLOQ): 15.0 pg/mL for Alverine vs. 100 pg/mL with Mebeverine IS

The use of Alverine-d5 Citrate as an internal standard facilitates a lower limit of quantification (LLOQ) of 15.0 pg/mL for Alverine in human plasma [1]. This represents a significant improvement in sensitivity over earlier methods that employed non-isotopic internal standards; for instance, a method using Mebeverine as IS reported an LLOQ of 100 pg/mL for Alverine [2].

LLOQ Sensitivity LC-MS/MS Pharmacokinetics

Isotopic Purity: ≥98% Purity Ensures Accurate Quantification and Minimal Interference

The utility of Alverine-d5 Citrate as a reliable internal standard is contingent on its isotopic purity. Reputable vendors supply Alverine-d5 Citrate with a certified purity of ≥98% . This high purity minimizes the presence of unlabeled Alverine (d0), which would otherwise contribute to the analyte signal and lead to overestimation of concentrations, particularly at low levels. In contrast, lower-purity batches or non-deuterated analogs introduce a quantifiable error proportional to the d0 impurity.

Isotopic Purity Quality Control Deuterated Standard Method Validation

Alverine-d5 Citrate: Validated Application Scenarios for Bioequivalence and Pharmacokinetic Research


Regulatory Bioequivalence Studies for Alverine Citrate Generic Drug Products

Alverine-d5 Citrate is the gold-standard internal standard for bioequivalence studies of Alverine Citrate formulations, such as 120 mg capsules. Its use in a validated LC-MS/MS method has been demonstrated in a study involving 52 healthy subjects, successfully analyzing 175 incurred samples [1]. The high accuracy (94.00-96.00%) and precision (0.48-4.15% CV) achieved with this IS directly support the statistical power required to demonstrate bioequivalence between test and reference products, meeting the stringent requirements of ANDA submissions [2].

Clinical Pharmacokinetic (PK) Profiling in Healthy Volunteers and Patient Populations

The high sensitivity (LLOQ of 15.0 pg/mL for Alverine) enabled by Alverine-d5 Citrate allows for detailed characterization of Alverine's pharmacokinetic profile, including its active metabolite para-hydroxy alverine (PHA) [1]. This is crucial for understanding the high inter-individual variability observed with Alverine and for accurately defining the terminal elimination phase, which is essential for calculating half-life and total drug exposure (AUC) in both healthy volunteers and patients with IBS [2].

Quantitative Analysis of Alverine and its Major Metabolite in Biological Matrices

This deuterated standard is specifically validated for the simultaneous quantification of both the parent drug, Alverine (ALV), and its active metabolite, para-hydroxy alverine (PHA), in human plasma [1]. The IS-normalized matrix factor (0.982-1.009) demonstrates its superior ability to correct for differential matrix effects on both analytes, ensuring that metabolite-to-parent ratios—a key metric for evaluating drug metabolism and potential drug-drug interactions—are accurately determined [1].

Development and Validation of LC-MS/MS Methods for Regulatory Compliance

Alverine-d5 Citrate is the essential reference standard for developing and validating new analytical methods for Alverine in accordance with ICH M10 and FDA bioanalytical guidelines. Its use is documented in a fully validated method that established linearity over a range of 15.0-15,000 pg/mL for ALV and 30.0-15,000 pg/mL for PHA [1]. Laboratories seeking to implement or improve Alverine assays can directly adopt this IS to streamline method development and ensure regulatory acceptance, avoiding the extensive cross-validation required when using non-isotopic internal standards [2].

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